Cas no 7306-96-9 ((2R,3S)-2,3,4-trihydroxybutanoic acid)
7306-96-9 structure
Product Name:(2R,3S)-2,3,4-trihydroxybutanoic acid
Numero CAS:7306-96-9
MF:C4H8O5
MW:136.103322029114
CID:1759021
PubChem ID:5460407
Update Time:2025-04-21
(2R,3S)-2,3,4-trihydroxybutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R,3S)-2,3,4-trihydroxybutanoic acid
- butanoic acid, 2,3,4-trihydroxy-, (2R,3S)-
- D-threonic acid
- L-THREONIC ACID
- UNII-75B0PMW2JF
- 75B0PMW2JF
- Rel-(2r,3s)-2,3,4-trihydroxybutanoic acid
- SCHEMBL925622
- (R*,S*)-2,3,4-trihydroxy-Butanoate
- DB11192
- C01620
- Threonate
- EB7383E2-8025-4347-A7FA-758A2BED3E16
- (R*,S*)-2,3,4-trihydroxy-Butanoic acid
- threonic acid, l-
- CHEMBL2152047
- (2R,3S)-2,3,4-trihydroxybutyric acid
- LTH
- threo-2,3,4-Trihydroxybutyric acid
- L-Threonate
- 7306-96-9
- L-Threonic acid lithium salt, >=98.5% (TLC)
- (2R,3S)-2,3,4-trihydroxy-butanoic acid
- W-203662
- threo-2,3,4-Trihydroxybutyrate
- Butanoic acid, 2,3,4-trihydroxy-, (R-(R*,S*))-
- DTXSID60223339
- CHEBI:15908
- (R-(R*,S*))-2,3,4-Trihydroxybutanoic acid
- Q3270244
- NS00015142
- BDBM50392477
-
- Inchi: 1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m0/s1
- Chiave InChI: JPIJQSOTBSSVTP-STHAYSLISA-N
- Sorrisi: O[C@@H](CO)[C@H](C(=O)O)O
Proprietà calcolate
- Massa esatta: 136.03714
- Massa monoisotopica: 136.037173
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 9
- Conta legami ruotabili: 3
- Complessità: 101
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 98
- XLogP3: -2.1
Proprietà sperimentali
- Densità: 1.650±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 518.9°C at 760 mmHg
- Punto di infiammabilità: 281.7°C
- Indice di rifrazione: 1.56
- Solubilità: Solubile (893 g/l) (25°C),
- PSA: 97.99
- LogP: -2.21490
(2R,3S)-2,3,4-trihydroxybutanoic acid Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
7306-96-9 ((2R,3S)-2,3,4-trihydroxybutanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti